molecular formula C13H17FN2 B15224925 6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]

6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B15224925
M. Wt: 220.29 g/mol
InChI Key: WQPHSWBINQUIQD-UHFFFAOYSA-N
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Description

6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the reaction of 1’-methylspiro[indoline-3,4’-piperidine] with fluorinating agents to introduce the fluoro group. The reaction conditions often include the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can help in achieving high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anti-tumor and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. It has been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR). These interactions can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the fluoro group, which can significantly alter its biological activity and chemical reactivity compared to its non-fluorinated counterparts. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

6-fluoro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C13H17FN2/c1-16-6-4-13(5-7-16)9-15-12-8-10(14)2-3-11(12)13/h2-3,8,15H,4-7,9H2,1H3

InChI Key

WQPHSWBINQUIQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC(=C3)F

Origin of Product

United States

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